molecular formula C14H15N3 B8277779 4-(1,2,3,4-Tetrahydroisoquinoline-2-yl)pyridine-2-amine

4-(1,2,3,4-Tetrahydroisoquinoline-2-yl)pyridine-2-amine

Cat. No. B8277779
M. Wt: 225.29 g/mol
InChI Key: SNEWDBZYBSANKX-UHFFFAOYSA-N
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Patent
US06831087B2

Procedure details

Following the general method described in example 24, 4-bromo-pyridin-2-yl-amine (H. J. den Hertog, Recl.Trav.Chim.Pays-Bas, 1945, 64, 85) was reacted with 1,2,3,4-tetrahydro-isoquinoline. The crude product was chromatographed (SiO2 with CH2Cl2/CH3OH/NH4OH=200/10/1) and crystallized to yield the title compound as an off-white crystalline material. Mp. 160-161° C. (CH3CN), MS: m/e=226 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[CH2:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11][NH:10]1>>[CH2:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11][N:10]1[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=NC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1NCCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed (SiO2 with CH2Cl2/CH3OH/NH4OH=200/10/1)
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
product
Smiles
C1N(CCC2=CC=CC=C12)C1=CC(=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.